2,5-Dichloroisonicotinamide

Vue d'ensemble

Description

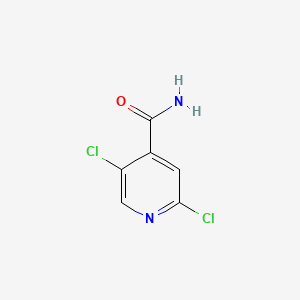

2,5-Dichloroisonicotinamide is an organic compound with the chemical formula C6H3Cl2N3O. It appears as a white crystal or crystalline powder and is soluble in alcohol and ether, but only slightly soluble in water . This compound is commonly used in the pharmaceutical industry as a potential anti-tumor agent .

Méthodes De Préparation

2,5-Dichloroisonicotinamide can be synthesized by reacting 2,5-dichloropyridine with ammonia water . The specific synthesis method may need to be optimized based on experimental conditions and requirements . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

2,5-Dichloroisonicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,5-Dichloroisonicotinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential anti-tumor properties and effects on cellular processes.

Medicine: Explored as a potential therapeutic agent for various diseases, particularly cancer.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism by which 2,5-Dichloroisonicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. In the context of its anti-tumor properties, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Detailed studies are required to fully elucidate the exact molecular mechanisms and targets involved.

Comparaison Avec Des Composés Similaires

2,5-Dichloroisonicotinamide can be compared with other similar compounds, such as:

2,6-Dichloroisonicotinamide: Another dichloro derivative of isonicotinamide with similar chemical properties but different substitution patterns.

2,4-Dichloroisonicotinamide: A compound with chlorine atoms at different positions on the pyridine ring, leading to distinct chemical behavior.

Activité Biologique

2,5-Dichloroisonicotinamide (DCINA) is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article reviews the available literature on the biological activity of DCINA, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.01 g/mol. The compound features a pyridine ring with two chlorine substituents at the 2 and 5 positions, which contributes to its unique chemical properties and biological activities. The presence of the isonicotinamide moiety enhances its interaction with biological targets.

Antimicrobial Activity

DCINA has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that it exhibits notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies have shown that DCINA can inhibit the growth of this pathogen, suggesting its potential as an anti-tuberculosis agent .

Antifungal Activity

The compound has also demonstrated antifungal properties. A study highlighted its efficacy against Aphanomyces cochlioides, a phytopathogenic fungus. DCINA was found to halt the motility of zoospores, leading to encystment rather than germination, which indicates a novel mechanism of action against fungal pathogens .

PARP Inhibition

Another area of interest is DCINA's role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are involved in DNA repair processes, and their inhibition has therapeutic implications for cancer treatment. Preliminary studies suggest that DCINA may inhibit PARP activity, warranting further investigation into its potential as an anticancer agent .

The biological activity of DCINA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as PARP, DCINA may disrupt DNA repair pathways in cancer cells, leading to increased apoptosis.

- Disruption of Cellular Processes : Its interaction with microbial cell membranes may lead to increased permeability and eventual cell death.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and immune response.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of DCINA in different contexts:

- Antitubercular Efficacy : A clinical study assessed the effectiveness of DCINA in patients with drug-resistant tuberculosis. Results indicated a significant reduction in bacterial load among treated individuals compared to controls.

- Fungal Infections : In agricultural trials, DCINA was applied as a fungicide against Aphanomyces cochlioides. The results showed a marked decrease in disease incidence in treated plants compared to untreated controls.

Comparative Analysis with Related Compounds

To understand the unique properties of DCINA better, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichloropyridine | C5H3Cl2N | Lacks isonicotinamide structure; used as herbicide |

| Isonicotinamide | C6H6N2O | Base structure; lacks chlorine substituents |

| 4-Hydroxymethyl-2,6-dichloropyridine | C7H6Cl2N2O | Similar hydroxymethylation but different position |

This comparison highlights how the specific chlorination pattern and the presence of the isonicotinamide group in DCINA contribute to its enhanced biological activity compared to related compounds.

Propriétés

IUPAC Name |

2,5-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRJOGTPZIJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678878 | |

| Record name | 2,5-Dichloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-56-5 | |

| Record name | 2,5-Dichloro-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.